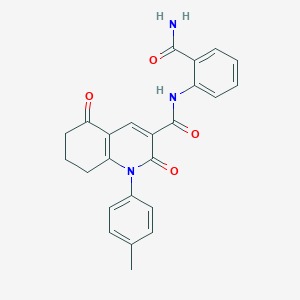![molecular formula C12H12ClFN4S B11071935 1-(3-chloro-4-fluorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B11071935.png)
1-(3-chloro-4-fluorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-fluorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea is a synthetic organic compound that features a thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with an appropriate isothiocyanate derivative. The reaction conditions often include:
- Solvent: Common solvents include ethanol, methanol, or dichloromethane.
- Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts may not be necessary, but bases like triethylamine can be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Possible applications in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can play a crucial role in binding to metal ions or active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-fluorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]urea: Similar structure but with a urea group instead of thiourea.
1-(3-chloro-4-fluorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]guanidine: Contains a guanidine group instead of thiourea.
Uniqueness
The presence of both the thiourea group and the imidazole ring in 1-(3-chloro-4-fluorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]thiourea makes it unique. The thiourea group can participate in various chemical reactions, while the imidazole ring can interact with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C12H12ClFN4S |
|---|---|
Molecular Weight |
298.77 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-(1H-imidazol-5-yl)ethyl]thiourea |
InChI |
InChI=1S/C12H12ClFN4S/c13-10-5-8(1-2-11(10)14)18-12(19)16-4-3-9-6-15-7-17-9/h1-2,5-7H,3-4H2,(H,15,17)(H2,16,18,19) |
InChI Key |
RDMLLSVCGFVNKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NCCC2=CN=CN2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


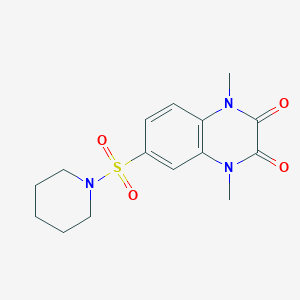
![2-(3,5-dimethyl-7-oxo[1,2,4]triazolo[4,3-a]pyrimidin-8(7H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11071853.png)
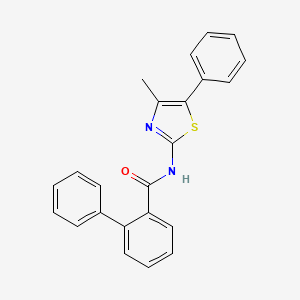
![1-(1-Benzofuran-2-yl)-3-[(3-fluorophenyl)amino]propan-1-one](/img/structure/B11071865.png)
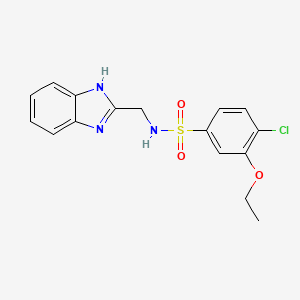
![7'-Amino-1-(2-fluorobenzyl)-2'-[(2-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B11071899.png)
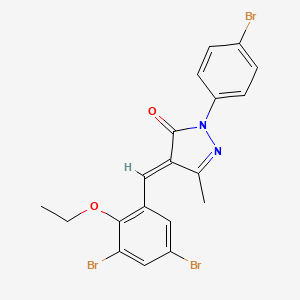
![2-(3-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B11071908.png)
![4-{[3-(Ethoxycarbonyl)-6,7-difluoro-4-quinolyl]amino}benzoic acid](/img/structure/B11071916.png)
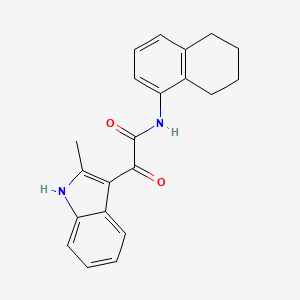
![Pyridine, 3-chloro-2-[2-[[(3-methoxybenzoyl)amino]carbonyl]hydrazino]-5-(trifluoromethyl)-](/img/structure/B11071957.png)
![4-[(2-chloro-6-methylpyrimidin-4-yl)sulfanyl]-N-ethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11071962.png)
![(3Z)-3-[(3-chloro-4-methylphenyl)imino]-1-[(3-phenylpyrrolidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11071966.png)
